molecular formula C7H9BrN2O B1522507 3-Bromo-5-methoxybenzene-1,2-diamine CAS No. 98546-54-4

3-Bromo-5-methoxybenzene-1,2-diamine

Cat. No.: B1522507
CAS No.: 98546-54-4
M. Wt: 217.06 g/mol
InChI Key: XUYKLQKZGOEMLY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of benzene, featuring bromine and methoxy substituents along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinones.

    Reduction: Diamines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Bromo-5-methoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzene-1,2-diamine
  • 3-Bromo-5-methylbenzene-1,2-diamine
  • 3-Bromo-5-ethoxybenzene-1,2-diamine

Uniqueness

The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the benzene ring makes it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

3-bromo-5-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYKLQKZGOEMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-54-4
Record name 3-Bromo-5-methoxybenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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